molecular formula C16H21N3O2 B12675502 1,3'-Bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2'-oxo-, inner salt CAS No. 104583-33-7

1,3'-Bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2'-oxo-, inner salt

Cat. No.: B12675502
CAS No.: 104583-33-7
M. Wt: 287.36 g/mol
InChI Key: XITGBAPJMIIYQP-UHFFFAOYSA-N
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Description

1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridinium family, which is characterized by the presence of two pyridine rings. The specific structure of this compound includes a dimethylamino propyl group, a hydroxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt typically involves multiple steps, starting with the preparation of the bipyridinium core This can be achieved through the coupling of two pyridine rings under specific conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.

    Reduction: Reduction reactions can lead to the formation of reduced bipyridinium derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium oxides, while substitution reactions can yield a variety of substituted bipyridinium derivatives.

Scientific Research Applications

1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its redox properties allow it to participate in electron transfer reactions, which can affect cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3’-Bipyridinium, 5’-cyano-4’-(4-fluoro-2-methylphenyl)-1’,2’,3’,4’-tetrahydro-6’-hydroxy-2’-oxo-, inner salt
  • 1,3’-Bipyridinium, 5’-[[4-[[4-[(1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo[1,3’-bipyridinium]-5’-yl)azo]benzoyl]amino]phenyl]azo]-1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo-, salt with 2-hydroxypropanoic acid (1:2)

Uniqueness

The uniqueness of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group, hydroxy group, and methyl group allows for unique interactions with molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

104583-33-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-methyl-6-oxo-3-pyridin-1-ium-1-ylpyridin-2-olate

InChI

InChI=1S/C16H21N3O2/c1-13-12-14(20)19(11-7-8-17(2)3)16(21)15(13)18-9-5-4-6-10-18/h4-6,9-10,12H,7-8,11H2,1-3H3

InChI Key

XITGBAPJMIIYQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1[N+]2=CC=CC=C2)[O-])CCCN(C)C

physical_description

Liquid

Origin of Product

United States

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